molecular formula C15H14ClNO2 B2357734 4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol CAS No. 1232827-19-8

4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol

Cat. No.: B2357734
CAS No.: 1232827-19-8
M. Wt: 275.73
InChI Key: XTBFOEOTWQGHOA-LICLKQGHSA-N
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Description

4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol is a chemical compound with the molecular formula C15H14ClNO2 and a molecular weight of 275.73. This compound is primarily used in proteomics research and is known for its unique structural properties .

Properties

IUPAC Name

4-chloro-2-[(3-methoxyphenyl)methyliminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-14-4-2-3-11(7-14)9-17-10-12-8-13(16)5-6-15(12)18/h2-8,10,18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBFOEOTWQGHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN=CC2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol typically involves the reaction of 4-chlorophenol with 3-methoxybenzylamine under specific conditions to form the imine linkage. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is monitored and controlled to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of complex organic molecules .

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol is unique due to its specific structural features, such as the presence of both chloro and methoxy groups, which contribute to its distinct chemical reactivity and biological activity. These features make it a valuable compound for various research applications .

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